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molecular formula C20H25N3O3S B8423941 7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-(hydroxymethyl)- CAS No. 118788-45-7

7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-(hydroxymethyl)-

Cat. No. B8423941
M. Wt: 387.5 g/mol
InChI Key: DTAYVCHIHVQEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04908364

Procedure details

14.4 g (0.044 mol) of 2-bromo-1-(3,5-di-tert.butyl-4-hydroxyphenyl)-ethanone (Example 1a1) and 7.0 g (0.044 mol) of 6-hydroxymethyl-3-mercapto-2H-1,2,4-triazin-5-one from step (a1) were heated to boiling for 4 hours in 300 ml of ethanol. The reaction mixture, evaporated under reduced pressure, was dissolved in 300 ml of chloroform and treated with 100 ml of saturated sodium hydrogen carbonate solution. The chloroform phase was finally separated off, dried and evaporated. Chromatography of the crude product over silica gel using ethyl acetate/methanol (99:1) as eluent gave colorless needles.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]([OH:15])=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:6]=1)=O.[OH:20][CH2:21][C:22]1[C:23](=[O:29])[N:24]=[C:25]([SH:28])[NH:26][N:27]=1>C(O)C>[C:11]([C:9]1[CH:10]=[C:5]([C:3]2[N:26]3[N:27]=[C:22]([CH2:21][OH:20])[C:23](=[O:29])[N:24]=[C:25]3[S:28][CH:2]=2)[CH:6]=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:8]=1[OH:15])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Quantity
7 g
Type
reactant
Smiles
OCC=1C(N=C(NN1)S)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture, evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 300 ml of chloroform
ADDITION
Type
ADDITION
Details
treated with 100 ml of saturated sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
The chloroform phase was finally separated off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
gave colorless needles

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=CSC=2N1N=C(C(N2)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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